3-fluoro-4-methoxy-N-phenylbenzenesulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C₁₃H₁₂FNO₃S. It is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-phenylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 3-fluoro-4-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonation: The amine group is sulfonated using sulfonyl chloride to form the sulfonamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: 3-hydroxy-4-methoxy-N-phenylbenzenesulfonamide.
Reduction: 3-fluoro-4-methoxy-N-phenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-4-methoxy-N-phenylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity to its targets by increasing its lipophilicity .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-nitrophenol: Used in the synthesis of benzimidazoles and quinoxalin-2-ones.
3-fluoro-4-methylbenzonitrile: Utilized as an intermediate in the production of pharmaceuticals.
Uniqueness
3-fluoro-4-methoxy-N-phenylbenzenesulfonamide is unique due to its combination of a fluorine atom, a methoxy group, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-18-13-8-7-11(9-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIOQFUJCIJAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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